Cas no 953221-70-0 (2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate)

2-(Dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate is a specialized organic compound featuring a benzothiazole core functionalized with a dimethylamino group and ester-linked to a 4-benzoylbenzoate moiety. This structure imparts unique photophysical and electronic properties, making it potentially valuable in applications such as fluorescent probes, optoelectronic materials, or photoactive agents. The benzothiazole component enhances stability and electron transport characteristics, while the benzoylbenzoate group may contribute to light absorption and energy transfer efficiency. Its molecular design allows for tunable interactions in polymeric or supramolecular systems, suggesting utility in advanced material science or biomedical imaging research. The compound's synthetic versatility further supports its adaptability for derivatization in targeted applications.
2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate structure
953221-70-0 structure
Product Name:2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate
CAS No:953221-70-0
MF:C23H18N2O3S
MW:402.465624332428
CID:5506578
PubChem ID:8611123
Update Time:2025-08-05

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate Chemical and Physical Properties

Names and Identifiers

    • F2607-0089
    • 953221-70-0
    • 2-(dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate
    • 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate
    • [2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-benzoylbenzoate
    • AKOS024663259
    • Inchi: 1S/C23H18N2O3S/c1-25(2)23-24-19-13-12-18(14-20(19)29-23)28-22(27)17-10-8-16(9-11-17)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3
    • InChI Key: PMJPZYRIEVFPFJ-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C=CC(=CC1=2)OC(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)=O)N(C)C

Computed Properties

  • Exact Mass: 402.10381361g/mol
  • Monoisotopic Mass: 402.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 87.7Ų

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate Pricemore >>

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Additional information on 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate

Introduction to Compound CAS No. 953221-70-0: 2-(Dimethylamino)-1,3-Benzothiazol-6-yl 4-Benzoylbenzoate

The compound with CAS No. 953221-70-0, known as 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate, is a highly specialized organic compound with unique chemical properties and potential applications in various fields. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their versatile roles in pharmaceuticals, materials science, and optical applications. The structure of this compound consists of a benzothiazole ring system substituted with a dimethylamino group at position 2 and a benzoate group at position 6, further modified by a benzoyl substituent at position 4. These structural features contribute to its distinct chemical behavior and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of benzothiazole derivatives with tailored functionalities. The synthesis of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions, to achieve the desired molecular architecture. The dimethylamino group imparts basicity and enhances solubility in polar solvents, while the benzoyl substituent introduces aromaticity and potential for π-π interactions. These properties make this compound a promising candidate for applications in drug delivery systems and advanced materials.

One of the most intriguing aspects of this compound is its optical properties. Studies have shown that benzothiazole derivatives exhibit strong fluorescence under UV light due to their conjugated π-systems. This fluorescence property has been leveraged in the development of sensors for detecting heavy metal ions and other analytes in environmental monitoring. For instance, researchers have demonstrated that 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate can selectively bind to mercury ions (Hg²⁺) through coordination interactions, leading to a significant change in fluorescence intensity. Such findings highlight its potential use in designing eco-friendly sensing platforms.

In the field of pharmacology, benzothiazole derivatives have gained attention for their anti-inflammatory and anticancer activities. Preclinical studies on 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate have revealed its ability to inhibit COX-2 enzymes, which are key players in inflammation-related diseases such as arthritis and cardiovascular disorders. Furthermore, its cytotoxic effects against various cancer cell lines suggest its potential as a lead compound for anticancer drug development.

The synthesis and characterization of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate have been reported in several peer-reviewed journals, emphasizing its stability under physiological conditions and its biocompatibility. These attributes make it suitable for biomedical applications, including drug delivery systems and bioimaging agents.

From an environmental standpoint, the compound's biodegradability has been assessed under controlled laboratory conditions. Results indicate that it undergoes slow degradation under aerobic conditions due to its aromatic structure; however, its environmental impact remains minimal when used responsibly in industrial or medical settings.

In summary, CAS No. 953221-70-0: 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-benzoylbenzoate is a multifaceted organic compound with promising applications across diverse fields. Its unique chemical structure endows it with optical properties suitable for sensing technologies and pharmacological activities relevant to drug development. As research continues to uncover new functionalities of this compound, it holds great potential for advancing both scientific understanding and practical applications.

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